

Solubility Profile of Dimethyl Fumarate-D6: A Technical Guide

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Compound of Interest

Compound Name: Dimethyl Fumarate D6

Cat. No.: B8106680

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Dimethyl Fumarate-D6 (DMF-d6), a deuterated isotopologue of the therapeutic agent Dimethyl Fumarate (DMF). Understanding the solubility of DMF-d6 is critical for its application in various research and development settings, including its use as an internal standard in pharmacokinetic studies and as a tracer in metabolic investigations. This document outlines the known solubility of DMF-d6 in common laboratory solvents, provides a detailed experimental protocol for solubility determination, and illustrates a key signaling pathway influenced by its non-deuterated counterpart.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its handling, formulation, and bioavailability. While specific solubility data for Dimethyl Fumarate-D6 is limited, the available information, in conjunction with data for the non-deuterated form, provides a strong basis for its use in experimental settings. The following tables summarize the available quantitative solubility data.

Table 1: Solubility of Dimethyl Fumarate-D6 (DMF-d6)

Solvent	Solubility (mg/mL)	Molarity (mM)	Notes
Dimethylformamide (DMF)	≥ 10	≥ 66.60	Saturation was not reached at this concentration.[1]
Dimethyl Sulfoxide (DMSO)	≥ 5	≥ 33.30	Use of hygroscopic DMSO can impact solubility; fresh DMSO is recommended.[1]
Ethanol	≥ 2	≥ 13.32	Saturation was not reached at this concentration.[1]

Table 2: Solubility of Dimethyl Fumarate (Non-Deuterated)

Solvent	Solubility (mg/mL)	Molarity (mM)	Notes
Dimethylformamide (DMF)	~12	~83.25	-
Dimethyl Sulfoxide (DMSO)	~5 - 15	~34.69 - 104.07	Sonication is recommended to aid dissolution.[2][3]
Ethanol	~2 - 7.2	~13.88 - 49.95	Sonication is recommended to aid dissolution.
Water	Sparingly soluble	-	-
1:1 DMF:PBS (pH 7.2)	~0.5	~3.47	Aqueous solutions are not recommended for storage beyond one day.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The following protocol details a standardized "shake-flask" method for determining the equilibrium solubility of Dimethyl Fumarate-D6 in a given solvent. This method is considered a gold standard for its accuracy and reliability.

Objective: To determine the saturation solubility of Dimethyl Fumarate-D6 in a specific solvent at a controlled temperature.

Materials:

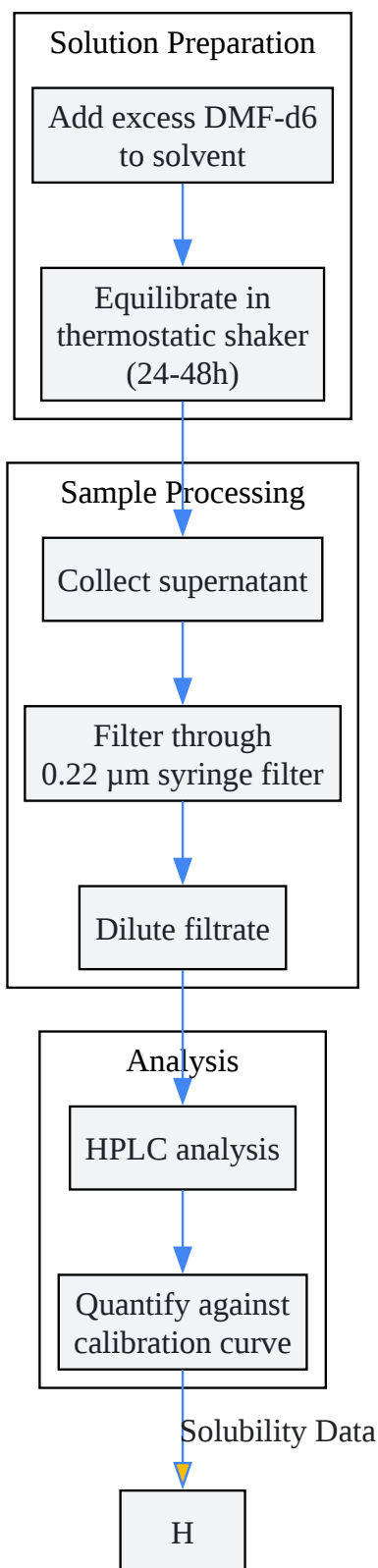
- Dimethyl Fumarate-D6 (crystalline solid)
- Solvent of interest (e.g., water, ethanol, DMSO)
- Volumetric flasks
- Analytical balance
- Thermostatic shaker or incubator
- Centrifuge
- Syringe filters (0.22 μm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
- Vials for sample collection

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of Dimethyl Fumarate-D6 to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.

- Place the container in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- Sample Collection and Preparation:
 - After the equilibration period, allow the suspension to settle for a short time.
 - Carefully withdraw an aliquot of the supernatant using a syringe.
 - Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is crucial to prevent overestimation of solubility.
 - Dilute the clear filtrate with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.
- Quantification:
 - Analyze the diluted sample using a validated HPLC method to determine the concentration of Dimethyl Fumarate-D6.
 - Prepare a calibration curve using standard solutions of Dimethyl Fumarate-D6 of known concentrations.
 - Calculate the concentration of the original, undiluted filtrate based on the dilution factor.
- Data Reporting:
 - The calculated concentration represents the equilibrium solubility of Dimethyl Fumarate-D6 in the chosen solvent at the specified temperature.
 - The experiment should be performed in triplicate to ensure the reproducibility of the results.

Below is a graphical representation of the experimental workflow.



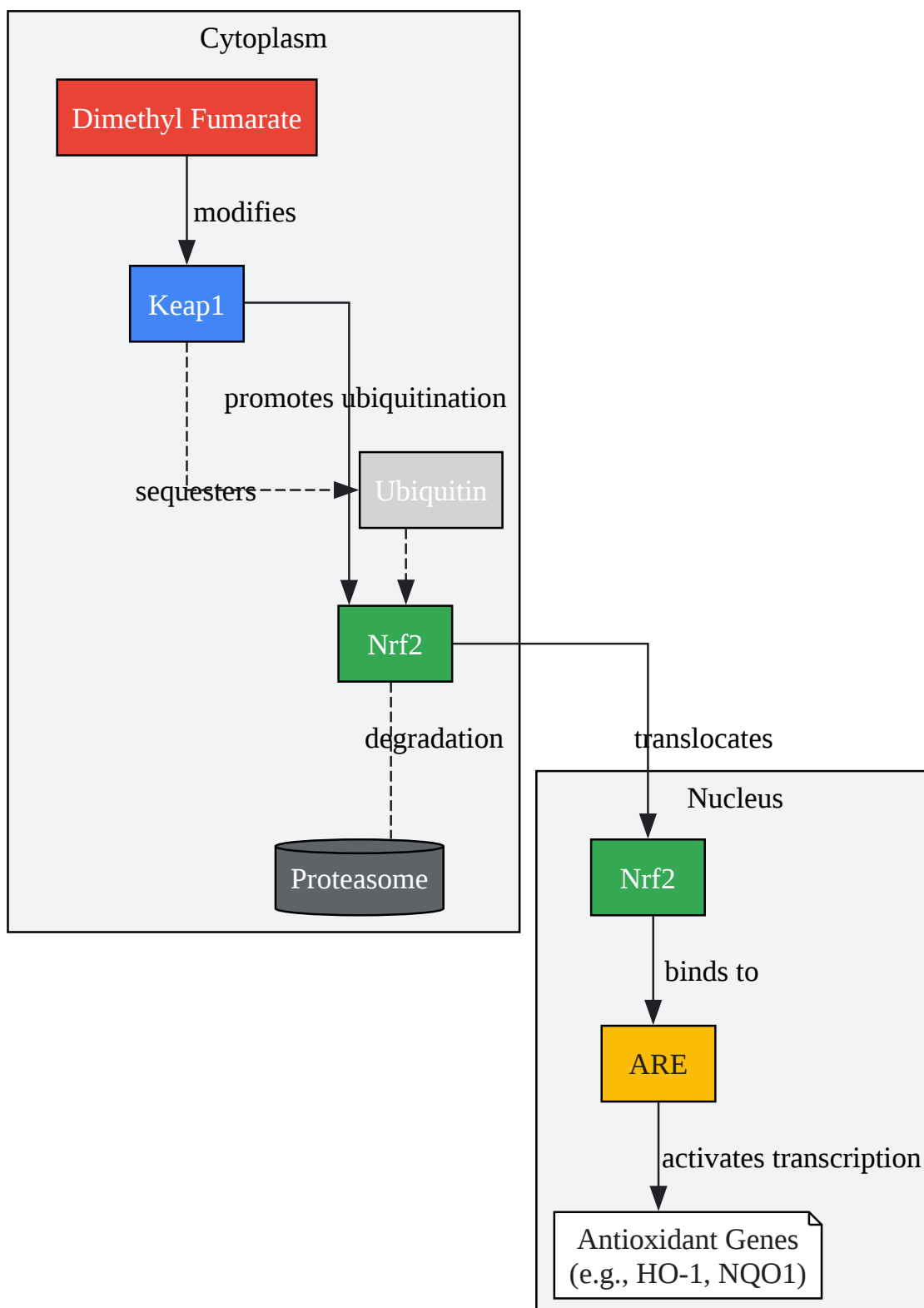
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Workflow for determining the equilibrium solubility of Dimethyl Fumarate-D6.

Key Signaling Pathway: Nrf2 Activation

Dimethyl Fumarate is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress. The activation of Nrf2 by DMF leads to the transcription of a battery of antioxidant and cytoprotective genes.

The diagram below illustrates the mechanism of Nrf2 activation by Dimethyl Fumarate. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Dimethyl Fumarate, being an electrophile, is thought to react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.



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Activation of the Nrf2 signaling pathway by Dimethyl Fumarate.

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